1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one

Regioselective acylation Orthogonal protection Spirocyclic building block

1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one (CAS 1784385-15-4) is a spirocyclic building block belonging to the 2,6-diazaspiro[3.4]octane chemotype, a privileged scaffold in contemporary medicinal chemistry. With molecular formula C10H18N2O and molecular weight 182.26 g/mol, this compound features an n-butanoyl group regiospecifically installed at the N2 (azetidine) nitrogen of the spirocyclic core, leaving the N6 (pyrrolidine) nitrogen as a free secondary amine available for subsequent orthogonal functionalization.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B13164174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CC2(C1)CCNC2
InChIInChI=1S/C10H18N2O/c1-2-3-9(13)12-7-10(8-12)4-5-11-6-10/h11H,2-8H2,1H3
InChIKeyXFMKXXHHMXTNBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one (CAS 1784385-15-4): Regioisomeric Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one (CAS 1784385-15-4) is a spirocyclic building block belonging to the 2,6-diazaspiro[3.4]octane chemotype, a privileged scaffold in contemporary medicinal chemistry [1]. With molecular formula C10H18N2O and molecular weight 182.26 g/mol, this compound features an n-butanoyl group regiospecifically installed at the N2 (azetidine) nitrogen of the spirocyclic core, leaving the N6 (pyrrolidine) nitrogen as a free secondary amine available for subsequent orthogonal functionalization . The scaffold has been validated across antimalarial, antibacterial, sigma-1 receptor antagonist, and KRAS G12C inhibitor discovery programs [2][3][4].

Why Generic Substitution Fails for 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one: The N2-versus-N6 Regioisomer Problem


The 2,6-diazaspiro[3.4]octane scaffold contains two chemically distinct secondary amine positions—N2 within the strained four-membered azetidine ring and N6 within the five-membered pyrrolidine ring—that differ in steric accessibility, basicity, and reactivity toward acylating agents . Consequently, the N2-butanoyl regioisomer (CAS 1784385-15-4) and the N6-butanoyl regioisomer (CAS 2137633-83-9) are not interchangeable: they present the n-butanoyl pharmacophore in different spatial vectors, exhibit distinct computed LogP and TPSA values, and feature different free amine handles (N6 vs. N2) for downstream diversification . In the broader 2,6-diazaspiro[3.4]octane literature, lead optimization campaigns have demonstrated that the position of acylation (N2 vs. N6) is a critical determinant of biological activity, as evidenced by differential antimalarial SAR in the Le Manach et al. series where substituent placement on the azetidine versus pyrrolidine ring produced divergent potency and selectivity profiles [1]. Substituting the 6-yl isomer for the 2-yl isomer without experimental validation therefore risks generating misleading structure-activity relationships, wasting synthetic effort, and confounding biological interpretation.

Quantitative Differentiation Evidence for 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one Versus Closest Analogs


Regioisomeric Identity: N2-Azetidine vs. N6-Pyrrolidine Acylation Defines Downstream Functionalization Strategy

1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one (CAS 1784385-15-4) carries the butanoyl group at the N2 position of the azetidine ring, leaving the N6 pyrrolidine nitrogen free for subsequent derivatization. In contrast, its positional isomer 1-{2,6-Diazaspiro[3.4]octan-6-yl}butan-1-one (CAS 2137633-83-9) bears the butanoyl group at N6, leaving the N2 azetidine nitrogen free . The two nitrogen atoms are chemically nonequivalent: the azetidine nitrogen (N2) resides in a more strained four-membered ring with greater s-character in the nitrogen lone pair, while the pyrrolidine nitrogen (N6) occupies a less strained five-membered ring . This nonequivalence has been exploited synthetically: Orain et al. (Synlett 2015) demonstrated that the N2 and N6 positions of 2,6-diazaspiro[3.4]octane can be orthogonally protected, confirming their differential reactivity toward electrophilic reagents and enabling sequential, chemoselective functionalization . For procurement decisions, the choice between the 2-yl and 6-yl regioisomer determines which nitrogen remains available as the diversification handle, directly impacting synthetic route design.

Regioselective acylation Orthogonal protection Spirocyclic building block Azetidine chemistry

Computed Lipophilicity: Butanoyl Chain Elevates LogP by ~1.76 Units Relative to the Acetyl Homolog

The computed LogP of 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one is 0.6084 (as reported by Leyan), reflecting the lipophilic contribution of the four-carbon butanoyl chain . The direct acetyl homolog, 1-{2,6-diazaspiro[3.4]octan-2-yl}ethan-1-one (CAS 1474026-88-4), has a vendor-reported LogP of -1.15 . This represents a ΔLogP of approximately +1.76 units attributable to the two additional methylene groups in the butanoyl chain. The higher LogP of the target compound predicts increased membrane permeability but also higher metabolic liability relative to the acetyl analog, a trade-off that must be considered in hit-to-lead optimization. No directly comparable computed LogP data were identified for the N6-butanoyl isomer (CAS 2137633-83-9) from accessible non-excluded vendor sources, limiting quantitative cross-isomer comparison.

Lipophilicity LogP Physicochemical property Homolog series comparison

Fragment-Like Physicochemical Profile: All Key Parameters Reside Within Rule-of-Three Space for Fragment-Based Drug Discovery

1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one possesses physicochemical parameters that place it firmly within established fragment library criteria. Its molecular weight (182.26 g/mol), calculated LogP (0.61), hydrogen bond donors (1), hydrogen bond acceptors (2), and rotatable bonds (2) all comply with the Astex Rule of Three (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3, RotB ≤ 3) [1]. The topological polar surface area (TPSA) of 32.34 Ų is well below the 60 Ų threshold often used for oral bioavailability prediction . In comparison, the unsubstituted parent scaffold 2,6-diazaspiro[3.4]octane (CAS 136098-13-0, MW 112.17) lacks the growth vector provided by the butanoyl amide, while the bulkier N2-(2,3-dimethylbutanoyl) analog (CAS 2138291-08-2, MW 210.32) approaches the upper Rule-of-Three mass limit . The butanoyl derivative thus occupies a favorable middle ground in fragment chemical space, offering a balance of synthetic tractability and vectorial elaboration potential.

Fragment-based drug discovery Rule of Three Drug-likeness Physicochemical property

Scaffold Validation: The 2,6-Diazaspiro[3.4]octane Core Has Demonstrated Target Engagement Across Four Distinct Therapeutic Areas

The 2,6-diazaspiro[3.4]octane scaffold—the core of the target compound—has been independently validated in multiple drug discovery programs with quantitative biological data. In antimalarial research, Le Manach et al. (J. Med. Chem. 2021) reported compounds from a 2,6-diazaspiro[3.4]octane series achieving low nanomolar asexual blood-stage activity (<50 nM) against Plasmodium falciparum with transmission-blocking activity in the standard membrane feeding assay [1]. In antibacterial research, Vinogradova et al. (Int. J. Mol. Sci. 2024) identified a 2,6-diazaspiro[3.4]octane-based nitrofuran lead with MICs of 0.0124–0.0441 μg/mL against multidrug-resistant M. tuberculosis strains [2]. In neuroscience, Fu et al. (Eur. J. Med. Chem. 2023) developed 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists, with compound 32 demonstrating significant enhancement of morphine antinociception [3]. In oncology, patent WO-2020086739-A1 discloses 2,6-diazaspiro[3.4]octane-based inhibitors of G12C mutant KRAS [4]. These validation data—while derived from more elaborated analogs rather than the simple butanoyl building block itself—establish the scaffold as a privileged chemotype with demonstrated capacity for high-affinity target engagement across unrelated protein families. No comparable breadth of target-class validation was identified for the regioisomeric 2,5-diazaspiro[3.4]octane scaffold.

Scaffold validation Privileged structure Antimalarial Antibacterial Sigma-1 receptor KRAS G12C

High Fsp³ Character: sp³-Rich Spirocyclic Architecture Distinguished from Planar Heteroaromatic Building Blocks

The fraction of sp³-hybridized carbons (Fsp³) for 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one is calculated as 0.90 (9 sp³ carbons out of 10 total carbons; only the amide carbonyl carbon is sp²). This value substantially exceeds that of common planar heterocyclic building blocks such as N-butanoyl-piperazine (Fsp³ ≈ 0.67) or N-butanoyl-morpholine (Fsp³ ≈ 0.57). High Fsp³ has been correlated with improved clinical success rates: Lovering et al. (J. Med. Chem. 2009) demonstrated that Fsp³, where Fsp³ ≥ 0.45 is desirable, and that increasing Fsp³ correlates with higher solubility and reduced promiscuity [1]. The diazaspiro[3.4]octane scaffold was specifically noted by Le Manach et al. for its 'novel sp³-rich scaffold' character, which provided an attractive starting point for hit-to-lead optimization [2]. In the malaria series, the spirocyclic architecture contributed to activity against multiple parasite lifecycle stages—a phenotypic profile not achieved by simpler, flatter comparator scaffolds [2]. The spirocyclic fusion also restricts conformational freedom relative to monocyclic piperazine or morpholine alternatives, potentially enhancing binding selectivity through reduced entropic penalty upon target engagement.

Fsp3 Three-dimensionality Spirocyclic scaffold Escape from flatland

Highest-Confidence Application Scenarios for 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one Based on Available Evidence


Fragment-Based Screening Library Design: A Rule-of-Three-Compliant sp³-Rich Spirocyclic Building Block

With MW 182.26, ClogP 0.61, HBD 1, HBA 2, and RotB 2, 1-{2,6-diazaspiro[3.4]octan-2-yl}butan-1-one meets all Rule of Three criteria for fragment-based drug discovery . Its Fsp³ of 0.90 distinguishes it from the predominantly planar fragments that populate many historical screening collections [1]. The free N6 pyrrolidine nitrogen provides a single, well-defined growth vector for fragment elaboration via reductive amination, sulfonylation, or urea formation—without requiring protecting group manipulation of the N2-butanoyl amide. Procurement of this compound, rather than the N6-butanoyl isomer, ensures that the diversification handle is the pyrrolidine nitrogen, which has been the primary site of SAR exploration in the published antimalarial and antibacterial series [2][3].

Antimalarial Lead Optimization: Building Block for Exploring N6-Diversified 2,6-Diazaspiro[3.4]octane Series

The Le Manach et al. (J. Med. Chem. 2021) antimalarial series extensively explored substitution at the pyrrolidine nitrogen (N6) of the 2,6-diazaspiro[3.4]octane scaffold while maintaining acylation at N2 [2]. 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one provides a pre-installed N2-butanoyl group, allowing medicinal chemists to focus diversification efforts exclusively on the N6 position. The butanoyl chain length (4 carbons) offers intermediate lipophilicity (LogP 0.61) that can be tuned upward or downward through N6 substituent selection . The scaffold's demonstrated activity against both asexual blood-stage (<50 nM) and gametocyte-stage parasites, with confirmed transmission-blocking activity, provides strong precedent for this approach [2].

Antibacterial Scaffold Hopping: Spirocyclic Replacement for Piperazine-Containing Antibiotics

The 2,6-diazaspiro[3.4]octane scaffold has been characterized as a 'privileged structure' in antibacterial research, with Vinogradova et al. (Int. J. Mol. Sci. 2024) demonstrating that nitrofuran-tagged derivatives achieve MICs of 0.0124–0.0441 μg/mL against multidrug-resistant M. tuberculosis [3]. The scaffold serves as a three-dimensional replacement for piperazine and morpholine modules commonly found in antibacterial agents, offering enhanced conformational rigidity and higher Fsp³ [1]. 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one can be elaborated at the free N6 position with nitrofuran, oxadiazole, or other antibacterial warheads, following the precedent established by Lukin et al. (Molecules 2023) for periphery exploration around the 2,6-diazaspiro[3.4]octane core [4].

Sigma-1 Receptor Antagonist Development: Building Block with Precedent for CNS Target Engagement

Fu et al. (Eur. J. Med. Chem. 2023) demonstrated that 2,6-diazaspiro[3.4]octan-7-one derivatives act as potent sigma-1 receptor antagonists, with lead compound 32 significantly enhancing morphine antinociception and rescuing morphine-induced analgesic tolerance in vivo [5]. While the target compound is a 2,6-diazaspiro[3.4]octane (not the 7-one oxidized variant), it shares the same spirocyclic core architecture. The N2-butanoyl group provides a lipophilic anchor point, and the free N6 nitrogen can be elaborated with arylalkyl or heteroarylalkyl substituents that mimic the SAR established in the Fu et al. series. The computed LogP of 0.61 and TPSA of 32.34 Ų are consistent with CNS drug-like properties, supporting the use of this building block in neuroscience-targeted library synthesis .

Quote Request

Request a Quote for 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.